2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains both chlorine and trifluoromethyl functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2-methyl-5-(trifluoromethyl)pyrimidine with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound often involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the pyrimidine ring.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dechlorinated pyrimidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(trifluoromethyl)benzene
- 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
- 2-(Chloromethyl)-5-(trifluoromethyl)thiazole
Uniqueness
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine is unique due to its pyrimidine ring structure, which imparts distinct electronic properties compared to benzene, pyridine, and thiazole analogs.
Properties
Molecular Formula |
C6H4ClF3N2 |
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Molecular Weight |
196.56 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-5-11-2-4(3-12-5)6(8,9)10/h2-3H,1H2 |
InChI Key |
AJJWNDAFOZNMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)C(F)(F)F |
Origin of Product |
United States |
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